macrostemonoside E macrostemonoside E
Brand Name: Vulcanchem
CAS No.: 151140-39-5
VCID: VC0117791
InChI: InChI=1S/C57H94O28/c1-21(20-76-51-45(72)41(68)36(63)30(15-58)78-51)5-8-28-22(2)35-29(77-28)14-27-25-7-6-23-13-24(9-11-55(23,3)26(25)10-12-56(27,35)4)57(85-54-48(75)44(71)39(66)33(18-61)81-54)50(83-53-47(74)43(70)38(65)32(17-60)80-53)49(40(67)34(19-62)84-57)82-52-46(73)42(69)37(64)31(16-59)79-52/h21,23-27,29-54,58-75H,5-20H2,1-4H3/t21-,23?,24?,25?,26?,27?,29+,30-,31-,32-,33-,34+,35+,36-,37-,38-,39-,40+,41+,42+,43+,44+,45-,46-,47-,48-,49+,50-,51-,52+,53+,54+,55+,56+,57+/m1/s1
SMILES: CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)C6(C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CCC(C)COC1C(C(C(C(O1)CO)O)O)O
Molecular Formula: C57H94O28
Molecular Weight: 1227.3 g/mol

macrostemonoside E

CAS No.: 151140-39-5

Main Products

VCID: VC0117791

Molecular Formula: C57H94O28

Molecular Weight: 1227.3 g/mol

macrostemonoside E - 151140-39-5

CAS No. 151140-39-5
Product Name macrostemonoside E
Molecular Formula C57H94O28
Molecular Weight 1227.3 g/mol
IUPAC Name (2R,3R,4S,5S,6R)-2-[(2R)-4-[(4S,8S,9S,13S)-16-[(2S,3R,4S,5S,6S)-5-hydroxy-6-(hydroxymethyl)-2,3,4-tris[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C57H94O28/c1-21(20-76-51-45(72)41(68)36(63)30(15-58)78-51)5-8-28-22(2)35-29(77-28)14-27-25-7-6-23-13-24(9-11-55(23,3)26(25)10-12-56(27,35)4)57(85-54-48(75)44(71)39(66)33(18-61)81-54)50(83-53-47(74)43(70)38(65)32(17-60)80-53)49(40(67)34(19-62)84-57)82-52-46(73)42(69)37(64)31(16-59)79-52/h21,23-27,29-54,58-75H,5-20H2,1-4H3/t21-,23?,24?,25?,26?,27?,29+,30-,31-,32-,33-,34+,35+,36-,37-,38-,39-,40+,41+,42+,43+,44+,45-,46-,47-,48-,49+,50-,51-,52+,53+,54+,55+,56+,57+/m1/s1
Standard InChIKey VSBKPYBNYCDOSW-JGMLVQILSA-N
Isomeric SMILES CC1=C(O[C@@H]2[C@H]1[C@]3(CCC4C(C3C2)CCC5[C@@]4(CCC(C5)[C@@]6([C@@H]([C@H]([C@H]([C@@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
SMILES CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)C6(C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CCC(C)COC1C(C(C(C(O1)CO)O)O)O
Canonical SMILES CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)C6(C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CCC(C)COC1C(C(C(C(O1)CO)O)O)O
Synonyms 26-O-glucopyranosyl-5-furost-20(22)-ene-3,26-diol-3-O-glucopyranosyl-1-2-(glucopranosyl-1-3)-glucopyranosyl-1-4-galactopyranoside
macrostemonoside E
PubChem Compound 3083447
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator